![molecular formula C14H17Cl2N5O2S B2718402 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide CAS No. 1448056-32-3](/img/structure/B2718402.png)
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide
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Overview
Description
Pyrimidine derivatives, such as N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide, are often used in medicinal chemistry due to their wide range of pharmacological activities . They are commonly employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally synthesized using organolithium reagents . The reaction involves a nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a pyrimidine moiety, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo nucleophilic aromatic substitution reactions, especially when starting from readily available halopyrimidines .Scientific Research Applications
Anti-Fibrosis Activity
The study by Gu et al highlights the anti-fibrotic potential of this compound. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising anti-fibrotic effects. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives have been recognized for their antimicrobial activity . While specific studies on this compound are scarce, its structural features may contribute to antimicrobial effects. Further investigations are warranted to explore its potential in combating bacterial, fungal, or viral infections.
Antiviral Applications
Given the broader class of pyrimidine derivatives, it’s plausible that this compound could exhibit antiviral properties . Researchers could explore its effects against specific viruses, such as herpesviruses, influenza, or HIV.
Antitumor Potential
Pyrimidine-based compounds often display antitumor activity . Investigating the effects of this compound on cancer cell lines could reveal its potential as a novel chemotherapeutic agent.
Anti-Inflammatory Effects
Considering the sulfonamide moiety, this compound might modulate inflammatory pathways . Researchers could explore its impact on cytokine production, NF-κB signaling, or other inflammation-related processes.
Enzyme Inhibition
Certain pyrimidine derivatives act as enzyme inhibitors . Investigating whether this compound interacts with specific enzymes (e.g., kinases, proteases, or oxidoreductases) could provide valuable insights.
Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226
Mechanism of Action
Mode of Action
The compound is part of a series of 5-substituted 2-amino-4,6-dichloropyrimidines, which have been found to inhibit immune-activated nitric oxide production .
Biochemical Pathways
It is known that 2-amino-4,6-dichloropyrimidines, in general, can inhibit immune-activated nitric oxide production , but the specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
It is known that 2-amino-4,6-dichloropyrimidines can inhibit immune-activated nitric oxide production , but the specific effects of this compound need further investigation.
Future Directions
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,5-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N5O2S/c1-20(2)13-11(8-17-14(18-13)21(3)4)19-24(22,23)12-7-9(15)5-6-10(12)16/h5-8,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTWYSXOESYKBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide |
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